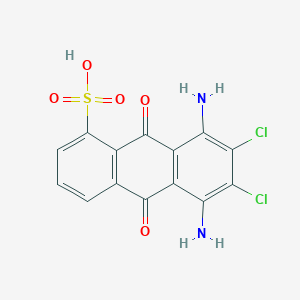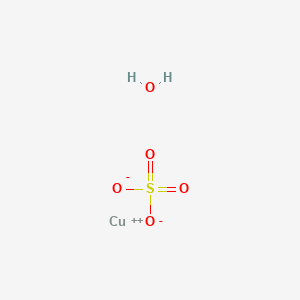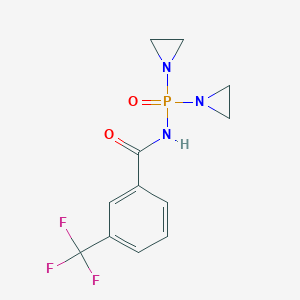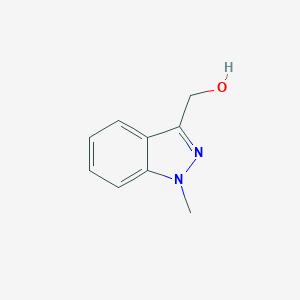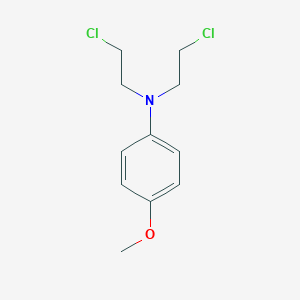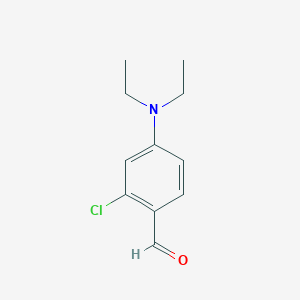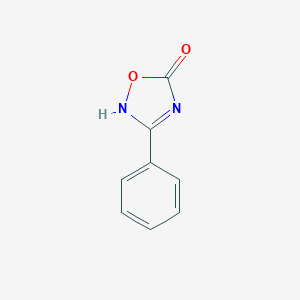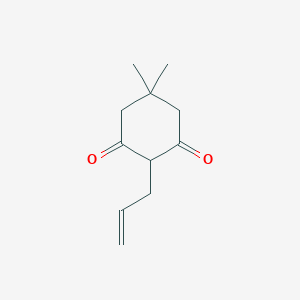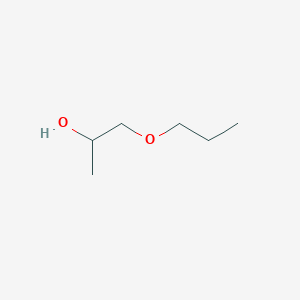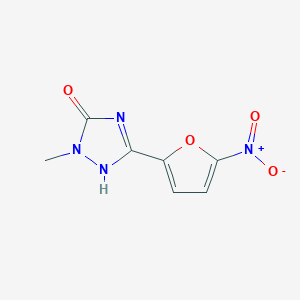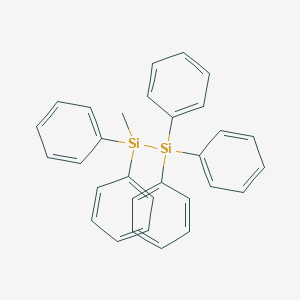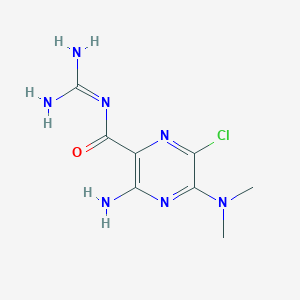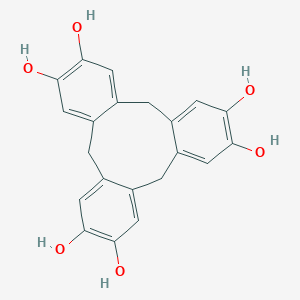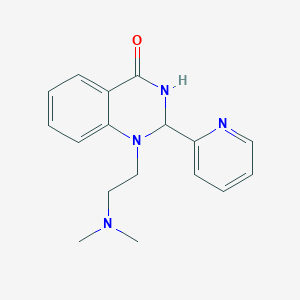
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用機序
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone is a competitive antagonist of ionotropic glutamate receptors, specifically the NMDA and AMPA receptors. It binds to the receptor site and prevents glutamate from binding, thereby blocking the receptor-mediated synaptic transmission. This results in a decrease in excitatory neurotransmission and neuronal activity.
生化学的および生理学的効果
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, reduce the activity of NMDA and AMPA receptors, and decrease the activity of calcium channels. It has also been shown to decrease the activity of protein kinase C and increase the activity of protein phosphatase 2A.
実験室実験の利点と制限
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has several advantages for lab experiments. It is a potent and selective antagonist of ionotropic glutamate receptors, allowing for precise manipulation of glutamate receptor activity. It is also relatively stable and can be stored for long periods of time. However, 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has some limitations for lab experiments. It has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor. It also has low solubility in water, which can make it difficult to dissolve in physiological solutions.
将来の方向性
There are several potential future directions for research involving 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone could be used to investigate the mechanisms underlying these diseases and to identify potential therapeutic targets. Another area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be used to further investigate the role of these receptors in various physiological and pathological processes. Additionally, 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone could be used in combination with other drugs to investigate potential synergistic effects.
合成法
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone can be synthesized by reacting 2-aminobenzonitrile with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-pyridylboronic acid in the presence of palladium on carbon to yield 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone.
科学的研究の応用
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the NMDA receptor-mediated synaptic transmission in the hippocampus, which is involved in learning and memory. It has also been used to study the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases.
特性
CAS番号 |
1159-89-3 |
|---|---|
製品名 |
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone |
分子式 |
C17H20N4O |
分子量 |
296.37 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H20N4O/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14/h3-10,16H,11-12H2,1-2H3,(H,19,22) |
InChIキー |
OYMBJBZLKALTEW-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
正規SMILES |
CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



